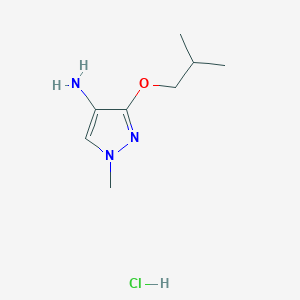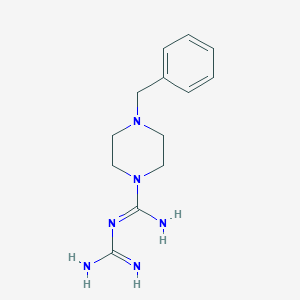![molecular formula C22H14ClNO4 B12346906 N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12346906.png)
N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-clorofenoxi)fenil]-2-oxo-2H-cromeno-3-carboxamida es un compuesto orgánico sintético que pertenece a la clase de derivados de cromeno. Este compuesto se caracteriza por la presencia de una estructura central de cromeno, que es un sistema bicíclico que consiste en un anillo de benceno fusionado a un anillo de pirano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[4-(4-clorofenoxi)fenil]-2-oxo-2H-cromeno-3-carboxamida normalmente implica varios pasos, comenzando desde materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo de Cromeno: El núcleo de cromeno se puede sintetizar a través de una reacción de ciclización que involucra un precursor adecuado, como un derivado de salicilaldehído, en presencia de una base.
Introducción del Grupo Clorofenoxifenilo: El grupo clorofenoxifenilo se puede introducir a través de una reacción de sustitución nucleofílica, donde un derivado de clorofenol reacciona con un electrófilo adecuado.
Formación del Grupo Carboxamida: El grupo carboxamida se puede introducir a través de una reacción de amidación, donde una amina reacciona con un derivado de ácido carboxílico.
Métodos de Producción Industrial
Los métodos de producción industrial para N-[4-(4-clorofenoxi)fenil]-2-oxo-2H-cromeno-3-carboxamida pueden implicar la optimización de la ruta sintética para mejorar el rendimiento y reducir los costes. Esto puede incluir el uso de catalizadores más eficientes, condiciones de reacción optimizadas y procesos escalables para garantizar una calidad constante y una alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[4-(4-clorofenoxi)fenil]-2-oxo-2H-cromeno-3-carboxamida puede sufrir varias reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar los derivados oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en formas reducidas con diferentes grupos funcionales.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, lo que lleva a la formación de nuevos derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio, hidruro de litio y aluminio, e hidrogenación catalítica.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo, cloruros de acilo y cloruros de sulfonilo en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden conducir a la formación de varios derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
N-[4-(4-clorofenoxi)fenil]-2-oxo-2H-cromeno-3-carboxamida tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Las posibles actividades biológicas del compuesto, como las propiedades antimicrobianas, antiinflamatorias y anticancerígenas, lo convierten en un candidato valioso para estudios biológicos.
Medicina: El compuesto se puede explorar por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y la química medicinal.
Industria: Las propiedades químicas únicas del compuesto lo hacen adecuado para su uso en el desarrollo de nuevos materiales, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-[4-(4-clorofenoxi)fenil]-2-oxo-2H-cromeno-3-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad. Por ejemplo, el compuesto puede inhibir ciertas enzimas implicadas en las vías inflamatorias, reduciendo así la inflamación. Además, el compuesto puede interactuar con las vías de señalización celular, lo que lleva a cambios en la expresión genética y las respuestas celulares.
Comparación Con Compuestos Similares
N-[4-(4-clorofenoxi)fenil]-2-oxo-2H-cromeno-3-carboxamida se puede comparar con otros compuestos similares para resaltar su singularidad. Algunos compuestos similares incluyen:
2-Cloro-N-[4-(4-clorofenoxi)fenil]acetamida: Este compuesto comparte el grupo clorofenoxifenilo, pero difiere en la estructura central y los grupos funcionales.
N-[3-cloro-4-(4-clorofenoxi)-fenil]-2-hidroxi-3,5-diiodobenzamida: Este compuesto tiene un grupo clorofenoxifenilo similar, pero contiene átomos de halógeno adicionales y una estructura central diferente.
Propiedades
Fórmula molecular |
C22H14ClNO4 |
|---|---|
Peso molecular |
391.8 g/mol |
Nombre IUPAC |
N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H14ClNO4/c23-15-5-9-17(10-6-15)27-18-11-7-16(8-12-18)24-21(25)19-13-14-3-1-2-4-20(14)28-22(19)26/h1-13H,(H,24,25) |
Clave InChI |
QXAUHNUJWWEKBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346827.png)
![3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346835.png)
![8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl quinoline-8-sulfonate](/img/structure/B12346841.png)
![2-(1-{[(2-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12346847.png)
![12-(2-Chlorobenzoyl)-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B12346854.png)

![5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12346863.png)
![3-benzyl-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12346867.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346873.png)

![N-(2-phenylethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346882.png)
![Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12346887.png)
![N-[2-(4-methylphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346897.png)
![N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346905.png)
